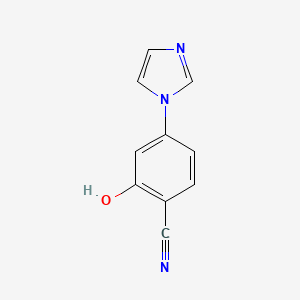

2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile

CAS No.: 594813-32-8

Cat. No.: VC16693051

Molecular Formula: C10H7N3O

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 594813-32-8 |

|---|---|

| Molecular Formula | C10H7N3O |

| Molecular Weight | 185.18 g/mol |

| IUPAC Name | 2-hydroxy-4-imidazol-1-ylbenzonitrile |

| Standard InChI | InChI=1S/C10H7N3O/c11-6-8-1-2-9(5-10(8)14)13-4-3-12-7-13/h1-5,7,14H |

| Standard InChI Key | FVLZKMQMAWCXSQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1N2C=CN=C2)O)C#N |

Introduction

Chemical Identity and Structural Features

2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile (C₁₀H₆N₃O) features a benzonitrile backbone substituted at the 2-position with a hydroxyl group and at the 4-position with a 1H-imidazol-1-yl moiety. Key structural attributes include:

-

Benzonitrile Core: The electron-withdrawing nitrile group at the 1-position enhances molecular polarity and influences π-π stacking interactions in biological systems .

-

Hydroxyl Substituent: The 2-hydroxy group facilitates hydrogen bonding with protein residues, a critical feature observed in IDO inhibitors such as compound 1 (2-hydroxy-4-phenylimidazole), which demonstrated a ten-fold increase in potency over unsubstituted analogs .

-

Imidazole Heterocycle: The 1H-imidazol-1-yl group provides a coordination site for metal ions, notably the heme iron in IDO, as confirmed by spectroscopic and crystallographic studies .

Synthesis and Structural Optimization

The synthesis of 2-hydroxy-4-(1H-imidazol-1-yl)benzonitrile can be extrapolated from methodologies applied to analogous imidazole derivatives:

Key Synthetic Routes

-

Imidazole Coupling: A Suzuki-Miyaura cross-coupling reaction between 4-bromo-2-hydroxybenzonitrile and imidazole-1-boronic acid could install the imidazole moiety . This approach mirrors the synthesis of thioether-substituted phenyl-imidazoles reported by Kumar et al. .

-

Cyclization Strategies: Alternative pathways involve de novo imidazole ring formation via condensation of α-bromo-ketones with formamide, followed by nitrile introduction through nucleophilic substitution .

Structural Modifications

-

Hydroxyl Group Optimization: Methylation or acetylation of the 2-hydroxy group reduces hydrogen-bonding capacity, as seen in IDO inhibitor studies where masked hydroxyls led to diminished activity .

-

Nitrile Bioisosteres: Replacement of the nitrile with aldehydes or amides (e.g., compound 12 in ) alters electronic properties but may compromise target binding.

Physicochemical and Spectroscopic Characterization

Spectral Data

-

IR Spectroscopy: Expected peaks include a strong nitrile stretch at ~2,240 cm⁻¹, a broad hydroxyl band at ~3,300 cm⁻¹, and imidazole C=N vibrations at ~1,500 cm⁻¹ .

-

¹H NMR: Aromatic protons resonate between δ 7.0–8.5 ppm, with the imidazole proton appearing as a singlet near δ 7.8–8.0 ppm. The hydroxyl proton is typically observed as a broad singlet at δ 9.0–10.0 ppm .

-

Mass Spectrometry: The molecular ion peak (M⁺) at m/z 186.07 corresponds to the molecular formula C₁₀H₆N₃O.

Biological Activity and Mechanistic Insights

IDO Inhibition

Structural analogs of 2-hydroxy-4-(1H-imidazol-1-yl)benzonitrile exhibit potent IDO inhibition through dual mechanisms:

-

Heme Iron Coordination: The imidazole nitrogen binds to the ferric heme iron, stabilizing the enzyme’s inactive state .

-

Hydrogen Bonding: The 2-hydroxy group interacts with Ser167 in IDO’s active site, enhancing binding affinity (Kᵢ = 8.9 μM for compound 1 vs. 34 μM for 4-phenylimidazole) .

Table 1: Comparative Inhibition Constants (Kᵢ) of Selected Analogs

| Compound | Kᵢ (μM) | Target Interaction |

|---|---|---|

| 4-Phenylimidazole | 34 | Heme iron coordination |

| 2-Hydroxy-4-phenylimidazole | 8.9 | Ser167 hydrogen bonding |

| 3-Thiol-4-phenylimidazole | 5.3 | C129 disulfide/hydrogen bond |

Future Directions

-

Structural Optimization: Introducing sulfur substituents (e.g., thiols at C3/C4) could exploit interactions with C129, as seen in compound 17 (Kᵢ =5.3 μM) .

-

In Vivo Studies: Pharmacokinetic profiling is needed to assess bioavailability and blood-brain barrier penetration, given the compound’s polarity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume